
2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Antifungal Properties
Research on derivatives closely related to 2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide highlights their potential as broad-spectrum antifungal agents. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent fungicidal agents against various Candida species and show antifungal activity against Aspergillus species. These findings indicate a promising avenue for the development of new antifungal medications, especially after modifications that improved their plasmatic stability while maintaining in vitro antifungal activity (Bardiot et al., 2015).
Structural and Property Analysis
Another aspect of research on similar compounds includes the study of their structural aspects and properties, particularly when interacting with different acids. Studies have revealed that compounds such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide can form gels or crystalline solids depending on the type of acid treatment. This kind of research is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science (Karmakar et al., 2007).
Antinociceptive Effects
Research into compounds structurally related to 2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide also includes the exploration of their potential for treating pain. For example, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has been shown to possess high σ1 receptor affinity, indicating its potential for treating inflammatory pain through antinociceptive effects. This suggests that related compounds could be developed as new pain management drugs (Navarrete-Vázquez et al., 2016).
Therapeutic Effects in Viral Infections
Another intriguing application is the therapeutic effect of a novel anilidoquinoline derivative in treating Japanese encephalitis. This compound has demonstrated significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival rates in infected mice. Such research underscores the potential of morpholinoquinolin-8-yl derivatives in developing treatments for viral infections (Ghosh et al., 2008).
Antimicrobial and Hemolytic Activity
The antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has shown variable activity against selected microbial species, highlighting their potential as antimicrobial agents. Such compounds have been found to possess less toxicity, indicating their suitability for further biological screening (Gul et al., 2017).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-4-2-6-18(14-16)23-21(26)15-28-19-7-3-5-17-8-9-20(24-22(17)19)25-10-12-27-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSNSDSFRJLBDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-morpholinoquinolin-8-yl)oxy)-N-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)

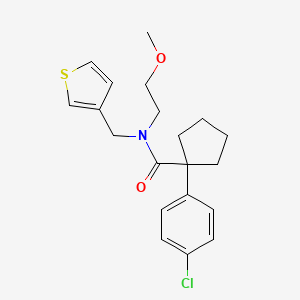
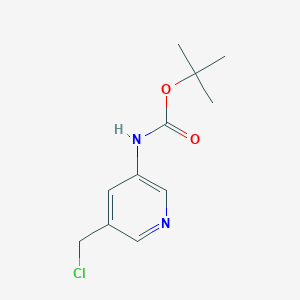

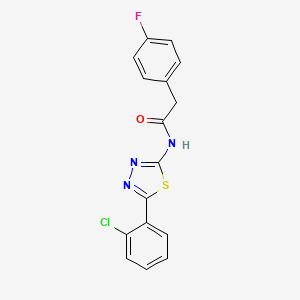
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)
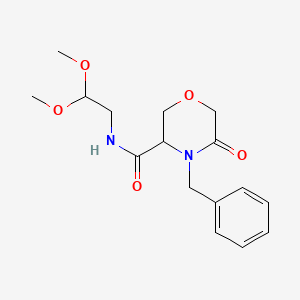
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)
![3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2380612.png)
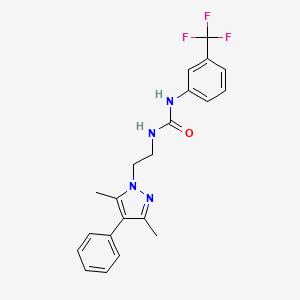
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2380615.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2380617.png)